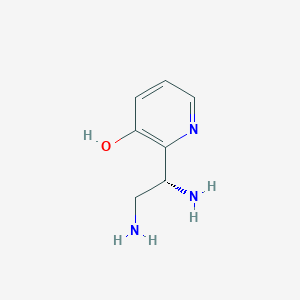
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide is a complex organic compound that features a quinoline core substituted with a thiazole ring and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide typically involves multi-step organic reactions
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a halogenated quinoline derivative.
Formation of Acetamide Group: The final step involves the acylation of the amino group on the thiazole-substituted quinoline with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogenated quinoline derivative can undergo nucleophilic substitution reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Biology: Used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new therapeutic agents.
Materials Science: Explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of N-(8-Hydroxy-4-(thiazol-2-ylamino)quinolin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(8-Hydroxy-4-
N-(4-(Thiazol-2-ylamino)quinolin-2-yl)acetamide: Similar structure but lacks the hydroxyl group on the quinoline ring.
N-(8-Hydroxyquinolin-2-yl)acetamide: Similar structure but lacks the thiazole ring.
Propriétés
Formule moléculaire |
C14H12N4O2S |
|---|---|
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
N-[8-hydroxy-4-(1,3-thiazol-2-ylamino)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8(19)16-12-7-10(17-14-15-5-6-21-14)9-3-2-4-11(20)13(9)18-12/h2-7,20H,1H3,(H2,15,16,17,18,19) |
Clé InChI |
KYEOFBMITBHZCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



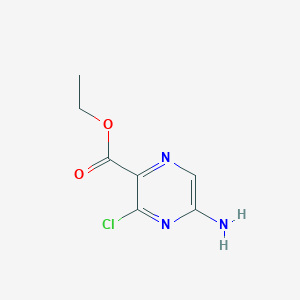

![(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12952021.png)
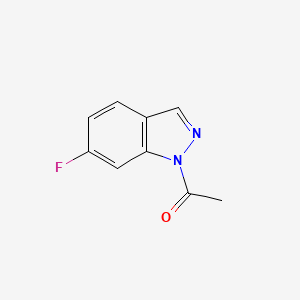
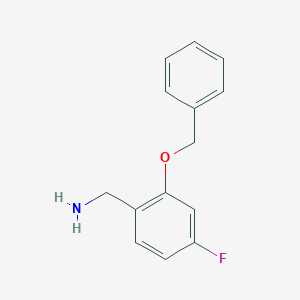
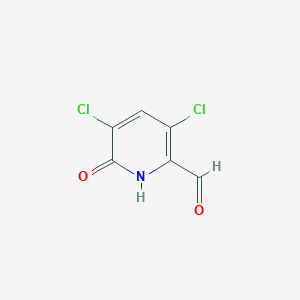
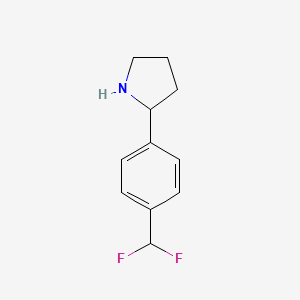
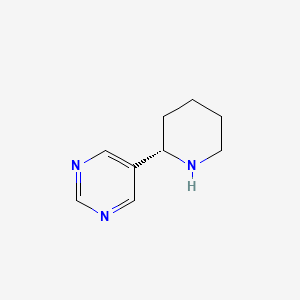
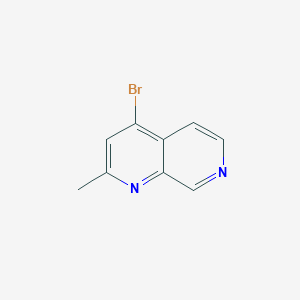
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
![(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
